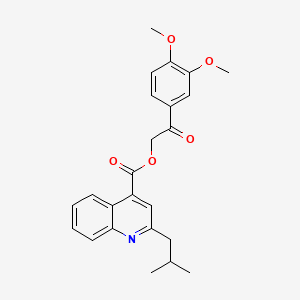![molecular formula C16H21NO4S B604851 (3-Hydroxypropyl)[(4-propoxynaphthyl)sulfonyl]amine CAS No. 1087639-59-5](/img/structure/B604851.png)
(3-Hydroxypropyl)[(4-propoxynaphthyl)sulfonyl]amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Hydroxypropyl)[(4-propoxynaphthyl)sulfonyl]amine is an organic compound that features both hydroxypropyl and propoxynaphthyl groups attached to a sulfonylamine core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Hydroxypropyl)[(4-propoxynaphthyl)sulfonyl]amine typically involves a multi-step process. One common method starts with the preparation of 4-propoxynaphthalene, which is then sulfonated to introduce the sulfonyl group. The sulfonated intermediate is subsequently reacted with 3-hydroxypropylamine under controlled conditions to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane or toluene, and catalysts like sulfuric acid or p-toluenesulfonic acid to facilitate the sulfonation process.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
化学反应分析
Types of Reactions
(3-Hydroxypropyl)[(4-propoxynaphthyl)sulfonyl]amine undergoes various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to facilitate substitution reactions.
Major Products
Oxidation: Formation of a ketone or aldehyde from the hydroxypropyl group.
Reduction: Conversion of the sulfonyl group to a sulfide.
Substitution: Introduction of various functional groups such as halides, ethers, or esters.
科学研究应用
(3-Hydroxypropyl)[(4-propoxynaphthyl)sulfonyl]amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of (3-Hydroxypropyl)[(4-propoxynaphthyl)sulfonyl]amine involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The sulfonyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules, thereby altering their function.
相似化合物的比较
Similar Compounds
(3-Hydroxypropyl)[(4-methoxynaphthyl)sulfonyl]amine: Similar structure but with a methoxy group instead of a propoxy group.
(3-Hydroxypropyl)[(4-ethoxynaphthyl)sulfonyl]amine: Similar structure but with an ethoxy group instead of a propoxy group.
Uniqueness
(3-Hydroxypropyl)[(4-propoxynaphthyl)sulfonyl]amine is unique due to the presence of the propoxy group, which can influence its chemical reactivity and biological activity. The specific arrangement of functional groups in this compound allows for distinct interactions with molecular targets, making it a valuable compound for various applications.
属性
CAS 编号 |
1087639-59-5 |
|---|---|
分子式 |
C16H21NO4S |
分子量 |
323.4g/mol |
IUPAC 名称 |
N-(3-hydroxypropyl)-4-propoxynaphthalene-1-sulfonamide |
InChI |
InChI=1S/C16H21NO4S/c1-2-12-21-15-8-9-16(14-7-4-3-6-13(14)15)22(19,20)17-10-5-11-18/h3-4,6-9,17-18H,2,5,10-12H2,1H3 |
InChI 键 |
QQKCJRHRSONYNR-UHFFFAOYSA-N |
SMILES |
CCCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)NCCCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N'-[(1E)-(3-bromo-2-hydroxy-5-nitrophenyl)methylene]isonicotinohydrazide](/img/structure/B604768.png)
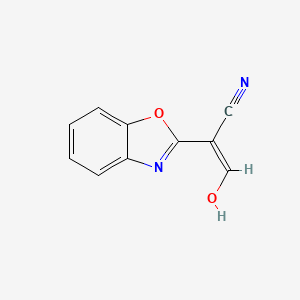
![N'-[(1E)-1-(2,5-dihydroxyphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B604771.png)
![METHYL N'-[(E)-(2-HYDROXYPHENYL)METHYLIDENE]HYDRAZONOTHIOCARBAMATE](/img/structure/B604774.png)
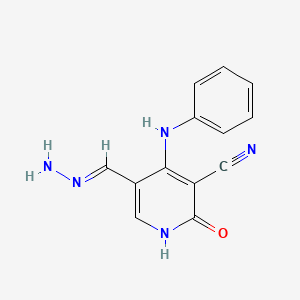
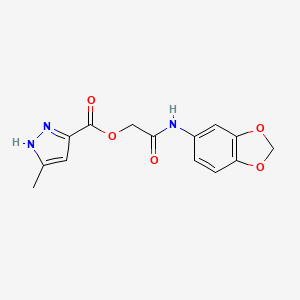
![1-[(4-Chloro-3-methylphenyl)sulfonyl]-3-methylpiperidine](/img/structure/B604780.png)
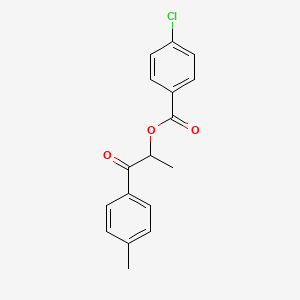
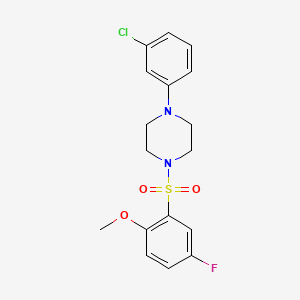
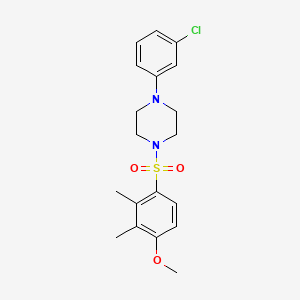
![1-[(2-bromo-4,5-dimethylphenyl)sulfonyl]-2-methyl-1H-imidazole](/img/structure/B604787.png)
![1-{[4-(Tert-butyl)phenyl]sulfonyl}-2-methylimidazole](/img/structure/B604788.png)

